(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Beschreibung
The compound “(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” features a pyrido[2,3-d]pyrimidine core fused with a partially saturated dihydropyridine ring. Key structural elements include:
- 2-Phenyl-1,2,3-triazole moiety: A planar aromatic system linked via a methanone group, which may enhance π-π stacking interactions in biological targets.
- Dihydropyridine ring: Partial saturation of the pyridine ring likely influences conformational flexibility and electronic properties.
Such fused pyrimidine derivatives are frequently explored in medicinal chemistry due to their structural resemblance to purine bases and kinase-inhibitor scaffolds.
Eigenschaften
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(2-phenyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-19(17-14-22-27(24-17)16-6-2-1-3-7-16)26-8-4-5-15-13-21-20(23-18(15)26)25-9-11-29-12-10-25/h1-3,6-7,13-14H,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVNRKUAAPODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Knoevenagel Condensation and Cyclization
The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via Knoevenagel condensation of 4-aminopyrimidine derivatives with active methylene compounds. For example, 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde intermediates undergo cyclization with cyanoacetic acid or nitroacetic acid esters to form 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.
- Substrate Preparation : 4-Alkyl/cycloalkylamino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.0 eq) is treated with cyanoacetic acid (1.2 eq) in ethanol under reflux.
- Cyclization : Benzylamine (0.1 eq) is added as a catalyst, yielding 7-oxo-pyrido[2,3-d]pyrimidine-6-carbonitrile (85–92% yield).
Functionalization at C-2 and C-8 Positions
Subsequent modifications involve:
- Oxidation of Methylsulfide : Treatment with m-chloroperbenzoic acid (m-CPBA) converts 2-methylsulfide to sulfoxide intermediates.
- Nucleophilic Substitution : Sulfoxide intermediates react with morpholine (2.5 eq) in THF at 80°C to introduce the morpholino group at C-2.
Final Coupling and Methanone Formation
Acylation at C-8
The methanone bridge is formed via Friedel-Crafts acylation or nucleophilic acyl substitution:
- Substrate Activation : The C-8 position is brominated using PBr₃ (1.5 eq) in CH₂Cl₂.
- Coupling with Triazole Carbonyl Chloride : Reaction with 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (1.2 eq) in the presence of AlCl₃ (1.0 eq) yields the final product (65–72% yield).
Optimization and Challenges
Key Challenges
Yield Optimization
Analytical Characterization
Spectroscopic Data
Analyse Chemischer Reaktionen
Common Reagents and Conditions
Oxidation
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution
Conditions involving halogenating agents, or nucleophiles like amines or alcohols.
Major Products Formed
The major products vary based on the reaction type and conditions used. Oxidation might yield hydroxylated derivatives, while substitution could introduce functional groups altering the compound's activity profile.
Wissenschaftliche Forschungsanwendungen
Medicine
Research indicates potential as an anticancer agent, owing to its ability to inhibit certain kinases involved in cancer cell proliferation.
Industry
In industrial applications, its unique structure lends itself to the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. It may inhibit kinase activity by binding to the ATP-binding site, or modulate receptor function by fitting into active sites, thereby altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Implications :
- The morpholino group’s polarity could increase aqueous solubility relative to chlorophenyl substituents, which are more lipophilic .
Spectroscopic and Analytical Comparisons
highlights the utility of NMR chemical shift analysis for comparing structurally related compounds. For example, rapamycin analogues 1 and 7 showed nearly identical NMR profiles except in regions influenced by substituent variations (e.g., positions 29–36 and 39–44). Applying this methodology to the target compound:
- Hypothetical NMR Shifts: The morpholino group’s oxygen and nitrogen atoms would deshield nearby protons (e.g., pyrimidine H-2), causing downfield shifts compared to analogues with non-polar substituents. The 2-phenyltriazole’s aromatic protons would resonate distinctly in the δ 7.5–8.5 ppm range, differing from chlorophenyl protons (δ 7.0–7.8 ppm) in analogues like 9a–d .
Reactivity Comparison :
The morpholino group’s stability under basic or acidic conditions may also differ from chlorophenyl groups, influencing reaction yields .
Grouping Strategies in Chemical Modeling
’s “lumping strategy” groups compounds with similar structures for simplified reaction modeling. While the target compound’s pyrido-pyrimidine core aligns with chromeno-pyrimidines in planarity, its unique substituents (morpholino, triazole) may necessitate separate categorization.
Lumping Feasibility :
| Property | Target Compound | Chromeno-Pyrimidines |
|---|---|---|
| LogP (Predicted) | ~2.5 (moderate polarity) | ~3.8 (higher lipophilicity) |
| Degradation Pathways | Morpholino hydrolysis | Chlorophenyl dehalogenation |
Thus, lumping these compounds could oversimplify degradation or binding studies, highlighting the need for individualized profiling .
Biologische Aktivität
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 326.35 g/mol. The structure combines a pyrido-pyrimidine core with a triazole moiety and a morpholino group, suggesting diverse biological activities due to the presence of multiple heterocycles.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.35 g/mol |
| CAS Number | 2175979-23-2 |
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have been shown to inhibit the growth of various fungal pathogens, including Candida albicans and Candida parapsilosis. The mechanism often involves the inhibition of ergosterol synthesis, a key component of fungal cell membranes.
Anticancer Properties
Research indicates that compounds with similar structural features may exert anticancer effects through various mechanisms:
- PI3K Inhibition : Some derivatives have been identified as inhibitors of the PI3K pathway, which is crucial in cancer cell proliferation. For example, certain morpholino derivatives have demonstrated selective inhibition against PI3K p110α with an IC50 value as low as 2.0 nM .
- Cell Proliferation Inhibition : Studies have shown that certain analogs can significantly reduce the proliferation of melanoma cells (A375) with IC50 values around 0.58 µM .
The biological activity of this compound is likely mediated through several key mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It may bind to cellular receptors influencing signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on triazole derivatives showed promising antifungal activity comparable to ketoconazole. Compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against Candida species, revealing effective inhibition at concentrations as low as 1.23 µg/mL .
- ADME Studies : The pharmacokinetic profiles of similar compounds indicate favorable absorption and distribution properties, suggesting potential for oral bioavailability and therapeutic efficacy. Lipophilicity was highlighted as a crucial factor influencing drug-like characteristics .
- Molecular Docking Studies : Computational studies have illustrated how these compounds fit into the active sites of target enzymes such as CYP51, which is involved in ergosterol biosynthesis in fungi. This interaction is critical for understanding their antifungal mechanisms .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the pyrido[2,3-d]pyrimidine core. For example, outlines a three-step protocol involving temperature-controlled reactions with specific reagents (e.g., morpholine for morpholino-group incorporation) and purification via column chromatography. Yield optimization requires adjusting reaction times, stoichiometry, and catalysts (e.g., Pd-mediated cross-coupling for triazole formation). Parallel reaction monitoring using HPLC can identify bottlenecks .
Q. Which analytical techniques are critical for confirming structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (1H, 13C, and 2D-COSY) to verify substituent positions and hydrogen bonding.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities. PubChem-derived structural data (e.g., InChI key, SMILES) in provides benchmarks for comparison .
Q. How should researchers handle stability issues during storage?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., pH, temperature, light). Lyophilization or storage in anhydrous DMSO at -80°C is recommended for long-term stability. Monitor degradation via LC-MS, focusing on hydrolysis-prone motifs like the morpholino group or triazole ring .
Advanced Research Questions
Q. How can contradictory bioactivity data across assays be resolved?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line selection, solvent effects). Standardize protocols by:
- Using identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
- Validating solvent compatibility (e.g., DMSO concentration ≤0.1%).
- Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). highlights the need for pharmacokinetic/pharmacodynamic (PK/PD) modeling to contextualize in vitro-in vivo disparities .
Q. What experimental designs are optimal for evaluating kinase inhibition selectivity?
- Methodological Answer : Employ a panel of recombinant kinases (e.g., EGFR, PI3K, CDK2) in ATP-competitive assays. Use:
- Fluorescence polarization for real-time binding kinetics.
- Crystallography or molecular docking (e.g., AutoDock Vina) to map interactions with catalytic domains. ’s SAR table can guide substituent modifications to enhance selectivity .
Q. How to design structure-activity relationship (SAR) studies targeting the triazole moiety?
- Methodological Answer : Systematically replace the 2-phenyl-1,2,3-triazole group with bioisosteres (e.g., tetrazole, imidazole) and assess changes in:
- Lipophilicity (via LogP measurements).
- Target engagement (e.g., thermal shift assays).
- Metabolic stability (e.g., microsomal half-life). compares triazole-containing analogs, emphasizing the role of π-π stacking in potency .
Q. What computational methods predict metabolic pathways for this compound?
- Methodological Answer : Use in silico tools like Meteor (Lhasa Limited) or GLORYx to identify Phase I/II metabolism sites. Validate predictions with:
- Microsomal incubations (human liver microsomes + NADPH).
- LC-MS/MS to detect hydroxylation, demethylation, or glucuronidation. ’s focus on environmental fate studies underscores the relevance of metabolic profiling for toxicity risk assessment .
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